![molecular formula C6H20N4O B1602482 Triethylenetetramine hydrate CAS No. 305808-21-3](/img/structure/B1602482.png)
Triethylenetetramine hydrate
Overview
Description
Triethylenetetramine hydrate (TETA) is an organic compound with the formula (C2H6N4)2H2O. It is a white, water-soluble solid with a molecular weight of 204.24 g/mol. TETA is used in a variety of applications, including as a chelating agent, corrosion inhibitor, and in the synthesis of various compounds. It is also used in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Treatment of Wilson’s Disease
TETA is a Cu (II)-selective chelator and is commonly used for the treatment of Wilson’s disease . Wilson’s disease is an autosomal recessive genetic disorder, manifested by copper accumulation in the tissues of patients .
Cancer Treatment
TETA has been shown to possess telomerase inhibiting and anti-angiogenesis properties, making it a potential candidate for cancer treatment .
Amelioration of Left Ventricular Hypertrophy
Recent studies have shown that TETA could ameliorate left ventricular hypertrophy in humans and rats with diabetes .
Amination of Polyacrylonitrile Fibers
TETA may be used for the amination of polyacrylonitrile fibers to form novel fiber catalysts for Knoevenagel condensation in aqueous media .
Growth-orientator in the Formation of 1D Zinc Sulfide Nanoarchitectures
TETA may also be used as a growth-orientator in the formation of 1D zinc sulfide nanoarchitectures .
Development of Cellulose Collector
TETA hydrate has been used as a solvent to develop a cellulose collector with immobilized triethylenetetraminepentaacetic acid groups for multielement preconcentration in flow system .
Mechanism of Action
Target of Action
Triethylenetetramine hydrate, also known as trientine, is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various physiological processes .
Mode of Action
Triethylenetetramine hydrate works by binding to copper ions, forming a stable complex that is then excreted from the body . This interaction with copper ions helps to reduce excess body copper storage, particularly in cases of Wilson’s disease where copper accumulation occurs .
Biochemical Pathways
The primary biochemical pathway affected by triethylenetetramine hydrate is the body’s copper homeostasis. By chelating copper, it disrupts the normal balance of copper in the body, leading to a reduction in copper levels . Additionally, triethylenetetramine hydrate has been shown to possess telomerase inhibiting and anti-angiogenesis properties, suggesting its potential impact on cancer-related pathways .
Pharmacokinetics
Triethylenetetramine hydrate is poorly absorbed, with a bioavailability of 8 to 30% . It is widely distributed in tissues, with relatively high concentrations measured in the liver, heart, and kidney . The compound is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Result of Action
The primary result of triethylenetetramine hydrate’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, it has been suggested that triethylenetetramine hydrate could ameliorate left ventricular hypertrophy in humans and rats with diabetes . Furthermore, its telomerase inhibiting and anti-angiogenesis properties suggest potential anti-cancer effects .
Action Environment
The action of triethylenetetramine hydrate can be influenced by environmental factors. For instance, it is hygroscopic and can react with moist air or water . Therefore, its storage environment should be carefully controlled to maintain its stability and efficacy .
properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQPBHOGJVOHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583472 | |
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylenetetramine hydrate | |
CAS RN |
305808-21-3 | |
Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305808-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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